2,4-Dimethoxybenzohydrazide
Overview
Description
2,4-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a hydrazide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: 2,4-dimethoxybenzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Product Isolation: The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2,4-Dimethoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to potential therapeutic effects, such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic Acid: Shares the same benzene ring with methoxy groups but lacks the hydrazide functional group.
3,4-Dimethoxybenzohydrazide: Similar structure but with methoxy groups at different positions.
2,4-Dihydroxybenzohydrazide: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2,4-Dimethoxybenzohydrazide is unique due to its specific arrangement of methoxy groups and the presence of the hydrazide functional group
Properties
IUPAC Name |
2,4-dimethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(12)11-10)8(5-6)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLNKGMNBJMNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332441 | |
Record name | 2,4-dimethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-10-1 | |
Record name | 2,4-dimethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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